9,10-Dioxo-9,10-dihydro-anthracene-2,7-disulfonyl dichloride
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Overview
Description
9,10-Dioxo-9,10-dihydro-anthracene-2,7-disulfonyl dichloride is an organic compound derived from anthracene It is characterized by the presence of two sulfonyl chloride groups at the 2 and 7 positions of the anthracene ring, along with two ketone groups at the 9 and 10 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-9,10-dihydro-anthracene-2,7-disulfonyl dichloride typically involves the sulfonation of anthracene followed by chlorination. One common method includes the following steps:
Sulfonation: Anthracene is treated with sulfuric acid to introduce sulfonic acid groups at the 2 and 7 positions.
Oxidation: The resulting 2,7-disulfonic acid derivative is then oxidized to introduce the ketone groups at the 9 and 10 positions.
Chlorination: Finally, the sulfonic acid groups are converted to sulfonyl chlorides using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
9,10-Dioxo-9,10-dihydro-anthracene-2,7-disulfonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The ketone groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Further oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting sulfonic acids to sulfonyl chlorides.
Sodium Borohydride (NaBH4): A mild reducing agent for converting ketones to alcohols.
Phosphorus Pentachloride (PCl5): Another reagent for chlorination of sulfonic acids.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
9,10-Dioxo-9,10-dihydro-anthracene-2,7-disulfonyl dichloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9,10-Dioxo-9,10-dihydro-anthracene-2,7-disulfonyl dichloride involves its reactive sulfonyl chloride groups, which can form covalent bonds with nucleophiles. This reactivity makes it useful for modifying biomolecules and other substrates. The ketone groups also play a role in its chemical behavior, allowing for further functionalization through reduction or oxidation reactions.
Comparison with Similar Compounds
Similar Compounds
9,10-Dioxo-9,10-dihydroanthracene-2,6-disulfonyl dichloride: Similar structure but with sulfonyl chloride groups at the 2 and 6 positions.
Anthraquinone-2-sulfonic acid: Contains a single sulfonic acid group and two ketone groups.
9,10-Dihydroxyanthracene: Contains hydroxyl groups instead of ketone groups.
Properties
CAS No. |
36003-56-2 |
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Molecular Formula |
C14H6Cl2O6S2 |
Molecular Weight |
405.2 g/mol |
IUPAC Name |
9,10-dioxoanthracene-2,7-disulfonyl chloride |
InChI |
InChI=1S/C14H6Cl2O6S2/c15-23(19,20)7-1-3-9-11(5-7)14(18)12-6-8(24(16,21)22)2-4-10(12)13(9)17/h1-6H |
InChI Key |
FDAGIURIANMEOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)Cl |
Origin of Product |
United States |
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